Ethyl 2-acetyl-4-oxopentanoate

Medicinal Chemistry PROTAC Synthesis Building Blocks

Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3) is a versatile β-ketoester building block, characterized by its unique 1,3,5-tricarbonyl structure. This compound, also known as ethyl 2,5-dioxohexane-3-carboxylate, has a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol.

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 41892-81-3
Cat. No. B1335042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetyl-4-oxopentanoate
CAS41892-81-3
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)C)C(=O)C
InChIInChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3
InChIKeyWANUOLLLVOSMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Acetyl-4-Oxopentanoate (CAS 41892-81-3): Technical Overview for Scientific Procurement


Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3) is a versatile β-ketoester building block, characterized by its unique 1,3,5-tricarbonyl structure [1]. This compound, also known as ethyl 2,5-dioxohexane-3-carboxylate, has a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol [1]. It is widely utilized in medicinal chemistry and organic synthesis as a key intermediate for constructing complex molecules, particularly heterocycles and protein degraders [2].

Why Ethyl 2-Acetyl-4-Oxopentanoate (CAS 41892-81-3) Cannot Be Casually Substituted


The performance of β-ketoesters in synthesis is highly sensitive to the steric and electronic properties of their ester group, which directly impacts reaction yields, selectivity, and purification outcomes. Simple substitution with a methyl or tert-butyl analog, for example, will alter the compound's lipophilicity, steric bulk, and stability under various conditions [1][2]. These changes can necessitate a complete re-optimization of reaction protocols, leading to project delays and increased costs, making a direct drop-in replacement infeasible without rigorous validation .

Ethyl 2-Acetyl-4-Oxopentanoate (CAS 41892-81-3): Comparative Quantitative Evidence for Scientific Evaluation


Ethyl vs. tert-Butyl Ester: A Comparison of Molecular Weight and Atom Economy

For applications like PROTAC development where molecular weight and atom economy are critical, the ethyl ester offers a significant advantage over the tert-butyl analog [1][2]. The ethyl ester (MW 186.21 g/mol) is approximately 15% lighter than the tert-butyl ester (MW 214.26 g/mol) [1][2]. This lower molecular weight can be a decisive factor when the final conjugate's size must be minimized to optimize cellular permeability and pharmacokinetic properties [1].

Medicinal Chemistry PROTAC Synthesis Building Blocks

Modulating Lipophilicity (LogP) to Optimize Solubility and Reactivity

The lipophilicity of the ester group is a key determinant of a compound's solubility profile and its behavior in both chemical reactions and biological systems . Ethyl 2-acetyl-4-oxopentanoate has a predicted LogP of 0.73, placing it in a more desirable lipophilicity range for many synthetic and biological applications compared to more lipophilic analogs . This intermediate LogP value suggests better aqueous solubility than the tert-butyl analog (predicted XLogP3-AA of 0.6 [1]) but without the potential for rapid hydrolysis that may be seen with a methyl ester.

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Quantified Physicochemical Properties: Ethyl Ester vs. Methyl Ester Boiling Point

The choice of ester group impacts key physicochemical properties that are critical for handling, purification, and process scale-up [1][2]. The ethyl ester has a reported boiling point of 126-128 °C at 14 Torr [1]. While direct boiling point data for the methyl ester under identical conditions was not found, the principle that increasing alkyl chain length increases boiling point is well-established. The higher boiling point of the ethyl ester compared to the anticipated lower boiling point of the methyl analog can translate to a wider operational window and greater ease of handling during large-scale reactions and solvent removal.

Synthesis Purification Process Chemistry

Standardized Safety and Handling Profile for Laboratory and Industrial Use

Procurement decisions must incorporate standardized safety data. Ethyl 2-acetyl-4-oxopentanoate is classified as an eye irritant (Category 2, H319) according to Regulation (EC) No 1272/2008 . This defined, albeit mild, hazard profile provides clear guidance for necessary personal protective equipment (PPE) and handling procedures, ensuring compliance with laboratory safety standards and reducing the risk of workplace incidents.

Safety Handling EHS Procurement

Validated Application Scenarios for Ethyl 2-Acetyl-4-Oxopentanoate (CAS 41892-81-3)


Streamlined Synthesis of Protein Degrader (PROTAC) Building Blocks

Ethyl 2-acetyl-4-oxopentanoate is explicitly listed as a 'Protein Degrader Building Block' by major suppliers [1]. Its lower molecular weight compared to the tert-butyl analog (Section 3, Evidence Item 1) makes it an ideal choice for constructing PROTACs, where minimizing the overall size of the heterobifunctional molecule is crucial for maintaining favorable drug-like properties such as permeability and solubility [1].

Scaffold for Heterocyclic Compound Libraries in Medicinal Chemistry

Due to its multiple reactive carbonyl sites, this compound is a valuable intermediate for generating diverse heterocyclic scaffolds, including pyrazoles and other nitrogen-containing rings [2]. Its moderate lipophilicity (LogP 0.73, Section 3, Evidence Item 2) suggests that the resulting building blocks will have balanced solubility, a key attribute for successful high-throughput screening in drug discovery programs.

Controlled Physicochemical Optimization in Analog Synthesis

When optimizing a lead series, the ethyl ester presents a 'middle-ground' profile in terms of size and lipophilicity between smaller methyl and larger tert-butyl esters (Section 3, Evidence Items 1 & 2). This makes it a strategic choice for iterative SAR studies, allowing researchers to probe the effects of small, incremental changes in steric and electronic properties without introducing extreme swings in physicochemical behavior.

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